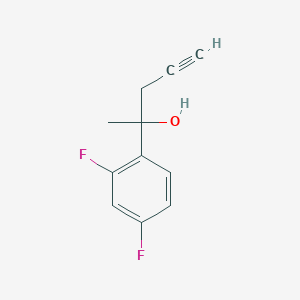

2-(2,4-Difluorophenyl)-4-pentyn-2-ol

Description

Significance of Aryl-Substituted Terminal Alkynols in Advanced Organic Synthesis

Aryl-substituted terminal alkynols are a class of organic compounds that feature a hydroxyl group and a terminal alkyne, with an aryl group attached to the carbon backbone. These molecules are highly valued in advanced organic synthesis due to their versatile reactivity. The presence of both the hydroxyl and alkyne functionalities allows for a wide range of chemical transformations, making them crucial building blocks for more complex molecules.

The alkyne group, a carbon-carbon triple bond, is a particularly useful functional group in organic synthesis. It can participate in a variety of reactions, including cycloadditions, coupling reactions, and reductions, to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.org The Sonogashira coupling, for instance, is a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, a reaction of fundamental importance in the synthesis of natural products and pharmaceuticals. organic-chemistry.org

The hydroxyl group, on the other hand, can be a precursor to other functional groups or can participate directly in reactions. Its presence can also influence the stereoselectivity of reactions at nearby centers. The combination of these two functional groups in aryl-substituted terminal alkynols provides a powerful platform for the construction of diverse and complex molecular architectures.

Overview of Fluorinated Organic Compounds in Chemical Research

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. chimia.chresearchgate.net This has led to a surge of interest in fluorinated organic compounds across numerous areas of chemical research, including medicinal chemistry, materials science, and agrochemicals. chimia.chalfa-chemistry.com

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts increased thermal and metabolic stability to fluorinated compounds. chimia.chalfa-chemistry.com In medicinal chemistry, this enhanced stability can lead to drugs with longer half-lives and improved bioavailability. researchgate.net It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com

Scope and Objectives of Academic Investigations on 2-(2,4-Difluorophenyl)-4-pentyn-2-ol

Academic investigations into this compound are multifaceted, primarily focusing on its potential as a building block in the synthesis of more complex, often biologically active, molecules. The presence of the difluorophenyl group, the tertiary alcohol, and the terminal alkyne makes it a molecule of interest for exploring new synthetic methodologies and for creating novel compounds with potentially useful properties.

A significant area of research involves the use of this compound in the synthesis of antifungal agents. For instance, it is a known precursor in the synthesis of certain triazole-based antifungal compounds. researchgate.net The difluorophenyl group is a key structural feature in several commercial antifungal drugs, and its incorporation into new molecular frameworks is an active area of research. researchgate.net

Furthermore, the reactivity of the terminal alkyne and the hydroxyl group is a subject of academic study. Researchers are interested in how these functional groups can be selectively transformed in the presence of the difluorophenyl ring. This includes exploring various catalytic systems for coupling reactions, cyclizations, and other transformations. researchgate.netacs.org The ultimate goal of these investigations is to develop new synthetic routes to complex molecules and to understand the fundamental chemical principles that govern the reactivity of such multifunctional compounds.

Structure

3D Structure

Properties

Molecular Formula |

C11H10F2O |

|---|---|

Molecular Weight |

196.19 g/mol |

IUPAC Name |

2-(2,4-difluorophenyl)pent-4-yn-2-ol |

InChI |

InChI=1S/C11H10F2O/c1-3-6-11(2,14)9-5-4-8(12)7-10(9)13/h1,4-5,7,14H,6H2,2H3 |

InChI Key |

ASCHRJKBLUPGNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#C)(C1=C(C=C(C=C1)F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,4 Difluorophenyl 4 Pentyn 2 Ol

Retrosynthetic Strategies and Key Precursors for Alkynol Construction

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. libretexts.orgyoutube.comyoutube.com For 2-(2,4-difluorophenyl)-4-pentyn-2-ol, the key disconnection is the carbon-carbon bond between the carbinol carbon and the alkyne.

This retrosynthetic disconnection points to two primary synthons: a ketone and an alkynyl nucleophile, or alternatively, an alkynyl ketone and a methyl nucleophile. The more common and convergent approach involves the addition of an alkynyl nucleophile to a ketone.

Key Precursors:

2-acetyl-1,3-difluorobenzene (or 2',4'-difluoroacetophenone): This ketone serves as the electrophilic precursor. Its synthesis can be achieved through Friedel-Crafts acylation of 1,3-difluorobenzene.

Propargyl Grignard or Propargyl Lithium Reagent: These organometallic species act as the nucleophilic source of the pentynyl group. They are typically prepared in situ from propargyl halides.

A plausible retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

This schematic represents the disconnection of the target molecule into a ketone and an alkynyl anion synthon.

This analysis forms the foundation for the direct synthesis approaches discussed in the following section.

Direct Synthesis Approaches Utilizing Organometallic Reagents

The formation of tertiary alcohols is often achieved through the addition of organometallic reagents to ketones. libretexts.orglibretexts.org This approach is highly effective for constructing the carbon skeleton of this compound.

The addition of a propargyl Grignard reagent to 2',4'-difluoroacetophenone (B1293509) is a primary method for the synthesis of this compound. Grignard reagents, formed by reacting an organic halide with magnesium metal, are potent nucleophiles. libretexts.orgyoutube.com

The reaction proceeds by the nucleophilic attack of the carbanion of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

Table 1: Reaction Parameters for Grignard Synthesis

| Parameter | Condition |

| Ketone Substrate | 2',4'-Difluoroacetophenone |

| Organometallic Reagent | Propargylmagnesium bromide |

| Solvent | Anhydrous diethyl ether or Tetrahydrofuran (THF) |

| Reaction Temperature | Typically 0°C to room temperature |

| Workup | Aqueous acid (e.g., NH4Cl, dilute HCl) |

Reaction Scheme:

This reaction illustrates the addition of propargylmagnesium bromide to 2',4'-difluoroacetophenone to form the target alcohol.

Similarly, organolithium reagents can be employed. Propargyl lithium, generated by the deprotonation of propyne (B1212725) with a strong base like n-butyllithium, would also readily add to the ketone.

Since this compound is a chiral molecule, controlling the stereochemistry at the newly formed tertiary carbinol center is crucial for many applications. This can be achieved through various stereoselective strategies.

Asymmetric catalysis involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction. nii.ac.jpnih.govresearchgate.net In the context of synthesizing chiral tertiary propargylic alcohols, a chiral ligand is typically coordinated to a metal center, which then facilitates the enantioselective addition of the alkyne to the ketone.

Table 2: Components of a Catalytic Asymmetric Alkynylation System

| Component | Example | Function |

| Metal Salt | Zn(OTf)₂, Cu(OTf)₂ | Lewis acid to activate the ketone and form the metal acetylide. organic-chemistry.org |

| Chiral Ligand | (+)-N-Methylephedrine, BINOL derivatives | Creates a chiral environment around the metal center, directing the nucleophilic attack. organic-chemistry.org |

| Alkyne Source | Phenylacetylene (as a model) | The nucleophile that adds to the ketone. |

| Base | Et₃N | To generate the acetylide in situ. |

While a specific catalytic system for this compound is not documented in the provided results, the general principles of asymmetric alkynylation of ketones can be applied. researchgate.netorganic-chemistry.org

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed.

For the synthesis of a chiral tertiary alcohol, a chiral auxiliary could be incorporated into either the ketone or the alkyne partner. However, a more common strategy for creating chiral tertiary alcohols is through the kinetic resolution of a racemic mixture, which can be facilitated by chiral reagents.

Diastereoselective synthesis involves creating a new stereocenter under the influence of an existing one. If a chiral center is already present in the ketone or the alkyne, it can direct the formation of the new stereocenter at the tertiary alcohol.

For instance, if a chiral precursor to 2',4'-difluoroacetophenone was used, the addition of the achiral propargyl Grignard reagent could proceed with a degree of diastereoselectivity, favoring the formation of one diastereomer over the other. The efficiency of this stereochemical induction would depend on the nature and proximity of the existing stereocenter.

Stereoselective Alkynylation Strategies for Chiral Control

Convergent and Divergent Synthetic Pathways

The synthesis of this compound is most effectively achieved through a convergent approach, which involves the coupling of two or more complex fragments to form the final product in a minimal number of steps. This strategy is highly valued for its efficiency in building molecular complexity.

A primary convergent pathway for synthesizing this compound involves the nucleophilic addition of a propargyl organometallic reagent to 1-(2,4-difluorophenyl)ethanone. The most common and well-established method utilizes a Grignard reagent, specifically propargylmagnesium bromide. This reaction directly forms the desired tertiary alcohol. The general scheme for this convergent synthesis is as follows:

Scheme 1: Convergent Synthesis of this compound via Grignard Reaction

In this reaction, the nucleophilic carbon of the propargyl Grignard reagent attacks the electrophilic carbonyl carbon of 1-(2,4-difluorophenyl)ethanone, followed by an aqueous workup to protonate the resulting alkoxide and yield the tertiary alcohol.

While the primary focus in the literature has been on the convergent synthesis of this compound due to its role as a building block, the concept of divergent synthesis can be applied starting from this key intermediate. A divergent strategy allows for the creation of a library of structurally related compounds from a common intermediate. researchgate.net From this compound, various synthetic routes can be envisioned to generate diverse molecular scaffolds. For example, the terminal alkyne and the tertiary alcohol functionalities can be independently or sequentially modified.

Potential divergent pathways originating from this compound could include:

Functionalization of the alkyne: The terminal alkyne can undergo a variety of reactions, such as Sonogashira coupling, click chemistry (cycloadditions), or hydration to form a methyl ketone.

Reactions of the tertiary alcohol: The hydroxyl group can be derivatized, for instance, by etherification or esterification, or it could be eliminated to form an alkene.

Intramolecular cyclizations: Under appropriate conditions, the molecule could undergo cyclization reactions involving both the alkyne and the alcohol functionalities to create heterocyclic systems.

These divergent pathways would allow for the exploration of a wider chemical space and the synthesis of novel compounds with potential biological activities beyond that of Voriconazole.

Optimization of Reaction Conditions and Yields

The efficiency of the convergent synthesis of this compound via the Grignard reaction is highly dependent on the careful optimization of several reaction parameters. Key factors that influence the yield and purity of the final product include the choice of solvent, reaction temperature, and the nature of the Grignard reagent.

Solvent Effects: The choice of solvent is critical in Grignard reactions as it can significantly impact the solubility of the reagents and the stability of the Grignard reagent itself. Ethereal solvents are typically employed. Studies on similar Grignard additions to fluorinated aromatic carbonyl compounds have shown that the coordinating ability of the solvent can influence the stereochemical outcome of the reaction. nih.gov Tetrahydrofuran (THF) is a commonly used solvent due to its good solvating properties for both the Grignard reagent and the ketone. The use of less coordinating solvents like dichloromethane (B109758) (DCM) has been explored in related systems, sometimes leading to a reversal of diastereoselectivity. nih.gov

Temperature Control: Grignard reactions are exothermic, and maintaining an appropriate temperature is crucial to prevent side reactions, such as enolization of the ketone or Wurtz-type coupling of the Grignard reagent. The addition of the Grignard reagent to the ketone is typically carried out at low temperatures, often between -78 °C and 0 °C, to control the reaction rate and improve selectivity.

Reaction Time and Stirring: Adequate reaction time and efficient stirring are necessary to ensure complete conversion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Impact of Optimization on Yield: The optimization of these conditions is essential for maximizing the yield of this compound. While specific yield data for the synthesis of this particular compound is not always publicly detailed in the primary literature, related procedures for the addition of propargyl Grignard reagents to ketones report yields that can vary significantly based on the chosen conditions. For instance, in the synthesis of similar tertiary propargyl alcohols, yields can range from moderate to high, underscoring the importance of a well-optimized protocol.

The following table summarizes the key parameters and their general effects on the synthesis of this compound.

| Parameter | Options | Effect on Reaction |

| Solvent | Tetrahydrofuran (THF), Diethyl ether (Et₂O), Dichloromethane (DCM) | Influences solubility, Grignard reagent stability, and stereoselectivity. THF is a common choice for its good solvating properties. |

| Temperature | -78 °C to room temperature | Controls reaction rate and minimizes side reactions. Low temperatures are generally preferred for the addition step. |

| Grignard Reagent | Propargylmagnesium bromide | The primary nucleophile. Its quality and concentration are crucial for high conversion. |

| Reaction Time | Varies (typically several hours) | Needs to be sufficient for complete reaction, as monitored by analytical techniques. |

By carefully controlling these factors, chemists can achieve a robust and efficient synthesis of this compound, a critical step in the production of important pharmaceuticals.

Chemical Reactivity and Transformation Pathways of 2 2,4 Difluorophenyl 4 Pentyn 2 Ol

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne is a versatile functional group capable of participating in a wide array of transformations, from carbon-carbon bond formation to functional group interconversion.

The acidic proton and the π-system of the alkyne are prime sites for constructing new carbon-carbon bonds.

Coupling Reactions: The most prominent coupling reaction for terminal alkynes is the Sonogashira cross-coupling, which forms a new C(sp)-C(sp²) bond. wikipedia.orglibretexts.org This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple the terminal alkyne with an aryl or vinyl halide. organic-chemistry.org For 2-(2,4-difluorophenyl)-4-pentyn-2-ol, this provides a direct route to more complex diarylalkyne structures. While copper is the traditional co-catalyst, copper-free versions have been developed. beilstein-journals.org Practical syntheses of similar aryl-2-methyl-3-butyn-2-ols from aryl bromides have been achieved using palladium-catalyzed conventional and decarboxylative coupling reactions. beilstein-journals.org

Table 1: Representative Sonogashira Coupling Reaction Conditions

| Catalyst System | Reactant | Base | Solvent | Key Features |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂, CuI | Aryl/Vinyl Halide | Diisopropylamine | THF | Classic conditions, can be performed at room temperature. nrochemistry.com |

| Pd(OAc)₂, P(p-tol)₃ | Aryl Bromide | DBU | - | Copper-free conditions, suitable for a wide substrate range. beilstein-journals.org |

| Pd(PhCN)₂Cl₂, P(t-Bu)₃ | Aryl Bromide | Amine Base | - | Effective for reactions at room temperature. organic-chemistry.org |

Cycloaddition Reactions: The alkyne moiety can act as a dipolarophile in 1,3-dipolar cycloadditions or as a component in other cycloaddition processes, such as [4+2] cycloadditions, to form various heterocyclic and carbocyclic structures. taylorfrancis.com Gold(I) catalysts are known to mediate various cycloaddition reactions of propargyl substrates, leading to diverse molecular scaffolds. ntnu.edu The propargyl group is a well-established component in reactions for synthesizing triazole or isoxazole (B147169) derivatives. taylorfrancis.com

The carbon-carbon triple bond can be readily functionalized through addition reactions.

Halogenation: Alkynes react with halogens such as Cl₂ and Br₂. The addition of one equivalent of a halogen typically results in the formation of a dihaloalkene. The reaction often proceeds with anti-addition, leading to the E-isomer as the major product, although syn-addition can also occur. acs.org With two or more equivalents of the halogen, a tetrahaloalkane is formed.

Hydrometallation: This process involves the addition of a metal-hydride bond across the triple bond. It is a key step in many synthetic transformations, allowing for the introduction of various functional groups with high regio- and stereocontrol.

The oxidation state of the alkyne carbons can be modified through oxidation or reduction.

Reductive Transformations: The reduction of propargyl alcohols can yield different products depending on the reagents used.

Complete Reduction: Catalytic hydrogenation using catalysts like platinum or palladium on carbon (Pd/C) will reduce the alkyne completely to the corresponding alkane, yielding 2-(2,4-difluorophenyl)pentan-2-ol.

Partial Reduction to cis-Alkene: Using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), stops the reduction at the alkene stage, producing the cis-alkene with syn-addition of hydrogen. nih.gov This would yield (Z)-2-(2,4-difluorophenyl)pent-4-en-2-ol.

Partial Reduction to trans-Alkene: A dissolving metal reduction, using sodium or lithium in liquid ammonia, results in the formation of the trans-alkene via an anti-addition mechanism, yielding (E)-2-(2,4-difluorophenyl)pent-4-en-2-ol. koreascience.kr

Table 2: Selective Reduction of Propargyl Alcohols

| Reagent | Product Stereochemistry | Reference |

|---|---|---|

| H₂, Lindlar's Catalyst | cis-Alkene | nih.gov |

| Na, NH₃(l) | trans-Alkene | koreascience.kr |

| H₂, Pd/C | Alkane | nih.gov |

Oxidative Transformations: Oxidative cleavage of the terminal alkyne with strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) results in the formation of a carboxylic acid and carbon dioxide. In the case of this compound, this would yield 3-(2,4-difluorophenyl)-3-hydroxybutanoic acid.

Reactions Involving the Tertiary Alcohol Moiety

The tertiary alcohol functionality can undergo derivatization or oxidation under specific conditions.

Etherification: The hydroxyl group of propargylic alcohols can be converted to an ether. This can be achieved through various catalytic methods. Cationic ruthenium complexes and Lewis acids like scandium(III) or lanthanum(III) triflates have been shown to catalyze the etherification of propargylic alcohols. umsl.edunih.gov Copper-catalyzed enantioselective propargylic etherification has also been developed, using alcohols as nucleophiles. oup.comacs.org General methods using catalysts like FeCl₃ or p-toluenesulfonic acid can also facilitate the substitution of the hydroxyl group. organic-chemistry.org

Esterification: The tertiary alcohol can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis. masterorganicchemistry.com The synthesis of ester derivatives from secondary metabolite compounds containing alcohol functionalities is a common strategy to modify their properties. medcraveonline.commedcraveonline.com For instance, esterification can be catalyzed by enzymes or by using reagents like p-toluenesulfonic acid. researchgate.net

While tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon, oxidative cleavage of the adjacent C-C bond can occur under harsh conditions. However, for the specific structure of this compound, the more reactive alkyne moiety would likely be the primary site of reaction for most common oxidizing agents. Specific reagents designed for the oxidation of tertiary propargylic alcohols would be required for a selective transformation at the alcohol center, which is synthetically challenging.

Dehydration and Rearrangement Processes

The tertiary propargylic alcohol moiety in this compound is prone to acid-catalyzed dehydration and rearrangement reactions. These transformations typically lead to the formation of α,β-unsaturated ketones or aldehydes.

Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). The subsequent loss of water generates a carbocation intermediate. The fate of this carbocation determines the final product. Two major rearrangement pathways are observed for tertiary propargyl alcohols: the Meyer-Schuster rearrangement and the Rupe rearrangement. wikipedia.org

The Meyer-Schuster rearrangement occurs when a secondary or tertiary propargyl alcohol rearranges to an α,β-unsaturated ketone or aldehyde. wikipedia.org In the case of this compound, which has a terminal alkyne, this would lead to an α,β-unsaturated aldehyde. The reaction is often catalyzed by strong acids, but milder conditions using transition metal or Lewis acid catalysts can also be employed to improve yields and selectivity. wikipedia.org

The Rupe rearrangement , on the other hand, is a competing reaction for tertiary alcohols with a terminal alkyne. wikipedia.org This pathway leads to the formation of an α,β-unsaturated methyl ketone via an enyne intermediate. wiley-vch.de The choice between the Meyer-Schuster and Rupe pathways is influenced by the reaction conditions and the nature of the catalyst used. wikipedia.org

Recent research has also explored oxidative rearrangements of tertiary propargylic alcohols. For instance, using reagents like m-chloroperoxybenzoic acid (m-CPBA), tertiary propargylic alcohols can be converted into tetrasubstituted alkenes bearing a carboxylic acid substituent. thieme-connect.comthieme-connect.com This transformation is proposed to proceed through the epoxidation of the alkyne to an oxirene, followed by a 1,2-aryl shift. thieme-connect.comthieme-connect.com

The table below summarizes the potential products from the dehydration and rearrangement of this compound.

| Reaction Pathway | Catalyst/Reagent | Major Product Type |

| Meyer-Schuster Rearrangement | Strong Acid (e.g., H₂SO₄) | α,β-Unsaturated Aldehyde |

| Rupe Rearrangement | Strong Acid (e.g., H₂SO₄) | α,β-Unsaturated Methyl Ketone |

| Oxidative Rearrangement | m-CPBA | Tetrasubstituted Alkenoic Acid |

Transformations at the 2,4-Difluorophenyl Moiety

The 2,4-difluorophenyl group in the molecule offers sites for various aromatic substitution reactions. The two fluorine atoms are strong electron-withdrawing groups, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the 2,4-difluorophenyl ring is generally disfavored due to the deactivating effect of the fluorine atoms. libretexts.org However, under forcing conditions, substitution can occur. The directing effects of the substituents on the ring will determine the position of the incoming electrophile.

The fluorine atoms are ortho, para-directing groups. minia.edu.eg The existing substituent at the 1-position (the pentyn-2-ol group) is an alkyl group, which is also an ortho, para-director. Therefore, incoming electrophiles will preferentially substitute at the positions ortho or para to these activating groups. Considering the positions of the fluorine atoms, the most likely positions for electrophilic attack are C3 and C5.

The general mechanism for EAS involves the attack of an electrophile by the aromatic π-system, forming a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Nucleophilic Aromatic Substitution on Fluorine-Containing Systems

The electron-withdrawing nature of the fluorine atoms makes the 2,4-difluorophenyl ring susceptible to nucleophilic aromatic substitution (SNA_r). libretexts.org In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of one of the fluorine atoms. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov

The rate of S_NAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. youtube.com Fluorine is a good leaving group in S_NAr reactions, and the presence of two fluorine atoms enhances the reactivity of the ring. The position of substitution is typically ortho or para to the electron-withdrawing groups. libretexts.org In the case of this compound, a nucleophile could potentially replace either the fluorine at the C2 or C4 position. The regioselectivity can be influenced by the reaction conditions and the specific nucleophile used. researchgate.net

Directed C-H Functionalization at the Aryl Ring

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of aromatic rings. rsc.org This strategy avoids the need for pre-functionalized starting materials and offers a more atom- and step-economical approach. rsc.org In the context of this compound, the hydroxyl group can act as a directing group, facilitating the regioselective functionalization of C-H bonds at the ortho position of the phenyl ring.

This process typically involves the coordination of a transition metal catalyst (e.g., palladium, rhodium) to the directing group, followed by the activation and functionalization of a nearby C-H bond. rsc.org This approach allows for the introduction of a wide range of functional groups, including alkyl, aryl, and heteroatom-containing moieties. nih.gov

The table below provides examples of potential C-H functionalization reactions on the 2,4-difluorophenyl ring.

| Reaction Type | Catalyst | Directing Group | Position of Functionalization |

| Arylation | Palladium | Hydroxyl | Ortho to the pentyn-2-ol group |

| Alkylation | Rhodium | Hydroxyl | Ortho to the pentyn-2-ol group |

| Olefination | Palladium | Hydroxyl | Ortho to the pentyn-2-ol group |

Cascade and Tandem Reaction Sequences Employing Multiple Functionalities

The presence of multiple reactive sites in this compound makes it an ideal substrate for cascade or tandem reactions. These reactions involve a sequence of intramolecular transformations that occur in a single pot, often leading to the rapid construction of complex molecular architectures.

For example, a reaction sequence could be initiated by the transformation of the propargyl alcohol moiety, such as a Meyer-Schuster rearrangement, followed by a reaction involving the newly formed functionality and the difluorophenyl ring. Another possibility is a cascade reaction initiated at the alkyne, which then triggers a cyclization onto the aromatic ring. Such sequences can be designed to produce a variety of heterocyclic compounds. The development of cascade reactions involving substrates with multiple functionalities is an active area of research in organic synthesis. nih.gov

Mechanistic Investigations of Reactions Involving 2 2,4 Difluorophenyl 4 Pentyn 2 Ol

Elucidation of Reaction Pathways and Intermediates

No studies explicitly detailing the reaction pathways and intermediates for reactions involving 2-(2,4-Difluorophenyl)-4-pentyn-2-ol could be identified. Research in this area would typically involve techniques such as spectroscopy (NMR, IR, Mass Spectrometry) to identify transient species and products, as well as computational modeling to map out potential reaction coordinates.

Kinetic Studies and Determination of Rate-Limiting Steps

Information regarding the kinetics of reactions with this compound, including the determination of rate-limiting steps, is not present in the reviewed literature. Such studies are crucial for understanding reaction dynamics and optimizing reaction conditions.

Transition State Characterization and Activation Parameters

There is a lack of available data on the characterization of transition states and the associated activation parameters (such as enthalpy and entropy of activation) for reactions of this compound. These parameters provide fundamental insights into the energy profile of a reaction.

Influence of Catalysis on Reaction Mechanisms

While the fields of metal-catalysis, organocatalysis, and photoredox catalysis are vast, their specific application to and mechanistic influence on this compound has not been a subject of published research.

Metal-Catalyzed Reaction Mechanisms

No literature detailing the mechanisms of metal-catalyzed reactions, such as cyclizations or cross-coupling reactions, with this compound as a substrate was found.

Organocatalytic Mechanistic Pathways

Similarly, there is no available research on the mechanistic pathways of organocatalytic reactions involving this specific compound.

Photoredox Catalysis and Electron Transfer Mechanisms

The application of photoredox catalysis to induce reactions with this compound, and the corresponding electron transfer mechanisms, have not been described in the scientific literature.

Stereochemical Outcomes and Stereoselectivity Rationalization

The investigation into the stereochemical outcomes of reactions involving this compound is crucial for understanding the three-dimensional arrangement of atoms in the resulting products. This section explores the stereoselectivity of these reactions, focusing on how different synthetic methodologies and reaction conditions can favor the formation of one stereoisomer over another. The inherent chirality of the tertiary propargylic alcohol, once formed, makes the stereochemical control in its synthesis a primary focus of mechanistic investigations.

The creation of the chiral center at the carbinolic carbon of this compound necessitates the use of asymmetric synthesis strategies to achieve enantiomerically enriched products. The addition of an alkynyl nucleophile to the prochiral ketone, 1-(2,4-difluorophenyl)ethan-1-one, is a common and direct approach. The stereochemical course of this reaction is highly dependent on the nature of the catalyst and the reaction conditions employed.

Asymmetric Alkynylation using Chiral Catalysts

The enantioselective addition of terminal alkynes to ketones is a powerful method for the synthesis of chiral tertiary propargylic alcohols. nih.gov Various catalytic systems have been developed to achieve high levels of enantioselectivity. These systems typically involve a metal center and a chiral ligand that creates a chiral environment around the reacting species, directing the nucleophilic attack of the alkyne to one of the two enantiotopic faces of the ketone.

For instance, copper-catalyzed alkynylation reactions employing chiral P,N ligands have shown considerable success in the synthesis of chiral propargylic alcohols. While specific data for this compound is not extensively documented, studies on analogous systems provide valuable insights. For example, the enantioselective alkynylation of quinolones, which also involves the addition of an alkyne to a carbonyl group, has been achieved with high enantiomeric excess (ee) using a copper iodide catalyst and a chiral (S,S,Ra)-UCD-Phim ligand. nih.gov

Table 1: Enantioselective Alkynylation of Quinolones with Various Alkynes (Analogous System)

| Entry | Alkyne | Product | Yield (%) | ee (%) |

| 1 | Phenylacetylene | Benzyl (S)-2-(phenylethynyl)-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | 53 | 86 |

| 2 | 3-Ethynylanisole | Benzyl (S)-2-((3-methoxyphenyl)ethynyl)-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | 53 | 86 |

| 3 | 4-Ethynyl-1,2-dimethoxybenzene | Benzyl (S)-2-((3,4-dimethoxyphenyl)ethynyl)-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | 44 | 80 |

Data sourced from a study on the enantioselective alkynylation of quinolones, which serves as an analogous reaction. nih.gov

The stereoselectivity in these reactions is rationalized by the formation of a chiral copper-acetylide complex. The chiral ligand coordinates to the copper center, creating a sterically defined pocket. The ketone substrate then coordinates to this complex in a preferred orientation to minimize steric interactions, thus exposing one of its faces to the nucleophilic attack of the acetylide. The 2,4-difluorophenyl substituent in this compound, with its specific electronic and steric properties, would play a significant role in the precise orientation of the substrate within the chiral catalyst's pocket, thereby influencing the enantiomeric excess of the product.

Rationalization of Stereoselectivity

The rationalization of the observed stereoselectivity in the synthesis of chiral molecules like this compound often involves considering the transition state geometries of the key bond-forming step. In the case of nucleophilic addition to the carbonyl group of 1-(2,4-difluorophenyl)ethan-1-one, the two faces of the ketone are designated as Re and Si. A chiral catalyst will preferentially block one of these faces, leading to the formation of one enantiomer in excess.

The Felkin-Anh model and its variations can be invoked to predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds, though in the synthesis of this compound from an achiral ketone, the chirality is introduced during the reaction. The stereoselectivity is therefore dictated by the external chiral influence of the catalyst.

Computational studies on similar systems have shown that the non-covalent interactions between the substrate, the chiral ligand, and the metal center are critical in determining the favored transition state. For a molecule like this compound, the fluorine atoms on the phenyl ring can engage in specific electronic interactions, such as hydrogen bonding with the ligand or influencing the electron density of the carbonyl carbon, which in turn affects the trajectory of the incoming nucleophile.

Furthermore, the development of organocatalytic methods has provided alternative routes to chiral propargylic alcohols. For instance, the stereoselective synthesis of fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives has been achieved with high diastereoselectivity through a one-pot multistep transformation involving an aza-Michael addition and an electrophilic fluorination. nih.gov While the reaction type is different, it highlights the potential for achieving high stereocontrol in the synthesis of fluorinated heterocyclic compounds, a principle that can be extended to the synthesis of chiral fluorinated acyclic alcohols.

Table 2: Diastereoselective Synthesis of Fluorinated 2,3-Dihydroquinolin-4(1H)-ones (Analogous System)

| Entry | Reactants | Product | Yield (%) | dr |

| 1 | 2-aminobenzaldehyde, ethyl 2-cyanoacetate, N-fluorobenzenesulfonimide | Ethyl 2-cyano-3-fluoro-4-oxo-1,2,3,4-tetrahydroquinoline-2-carboxylate | 92 | 95:5 |

| 2 | 2-amino-5-chlorobenzaldehyde, ethyl 2-cyanoacetate, N-fluorobenzenesulfonimide | Ethyl 6-chloro-2-cyano-3-fluoro-4-oxo-1,2,3,4-tetrahydroquinoline-2-carboxylate | 95 | 99:1 |

Data sourced from a study on the stereoselective synthesis of fluorinated 2,3-dihydroquinolin-4(1H)-ones. nih.gov

Advanced Spectroscopic Analysis of this compound

The structural elucidation and detailed characterization of novel organic compounds are foundational to advancements in chemical sciences. This article focuses on the advanced spectroscopic characterization of this compound, a tertiary alcohol containing both a difluorophenyl group and a terminal alkyne moiety. Due to the limited availability of published experimental data for this specific compound, this analysis is substantially based on predicted spectroscopic data and established principles of spectroscopic interpretation for analogous structures.

Computational Chemistry and Theoretical Studies of 2 2,4 Difluorophenyl 4 Pentyn 2 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the optimal three-dimensional arrangement of atoms and the distribution of electrons.

The molecular structure and properties of 2-(2,4-difluorophenyl)-4-pentyn-2-ol can be accurately modeled using Density Functional Theory (DFT) and ab initio quantum chemistry methods. mdpi.comnih.gov DFT has become a particularly popular and essential tool for studying electronic structures due to its balance of accuracy and computational efficiency. mdpi.com Methods like the B3LYP hybrid functional (Becke's three-parameter Lee-Yang-Parr) combined with a sufficiently large basis set, such as 6-311++G(d,p), are commonly employed to achieve reliable results for organic molecules containing fluorine. semanticscholar.orgajchem-a.com

These calculations begin with a geometry optimization, a computational process that determines the lowest energy arrangement of the atoms, corresponding to the molecule's most stable structure. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles for the ground state. Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, can also be used, though often at a higher computational cost.

The presence of several single bonds in this compound allows for rotation, leading to various possible three-dimensional shapes, or conformers. Conformational analysis is the study of the energy of the molecule as a function of these rotations. By systematically rotating key dihedral angles—such as the one between the phenyl ring and the pentyn chain, and those within the pentyn chain itself—a potential energy surface (PES) can be generated.

The PES maps the energy landscape of the molecule, revealing the low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. This analysis is crucial for understanding the molecule's flexibility, its predominant shapes in different environments, and how its conformation might influence its reactivity and interactions with other molecules.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. schrodinger.com

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.85 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -1.95 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 4.90 | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. semanticscholar.org |

Note: The values in this table are illustrative, based on typical results for similar aromatic compounds, and serve to explain the concepts. Actual values would be derived from specific DFT calculations.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can then be used to interpret and assign experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a robust and widely used approach for this purpose.

The calculation is typically performed on the DFT-optimized geometry of this compound. The resulting theoretical chemical shifts, usually referenced against a standard like Tetramethylsilane (TMS) libretexts.org, can be compared with experimental data. This correlation is often linear and allows for the unambiguous assignment of signals in a complex spectrum to specific nuclei in the molecule. For this compound, calculations would predict the downfield shift of protons and carbons near the electronegative fluorine atoms and the oxygen atom. youtube.com

| Atom/Group | Calculated δ (ppm) | Hypothetical Experimental δ (ppm) | Assignment Notes |

|---|---|---|---|

| ¹H (OH) | 2.5 | 2.4 | Alcohol proton, variable shift. |

| ¹H (C≡CH) | 2.2 | 2.1 | Terminal alkyne proton. pdx.edu |

| ¹H (Aromatic) | 6.9 - 7.6 | 6.8 - 7.5 | Complex pattern due to fluorine substitution. |

| ¹³C (Aromatic C-F) | 160 - 165 | 159 - 164 | Large downfield shift due to fluorine. |

| ¹³C (C-OH) | 70 | 69 | Quaternary carbon attached to hydroxyl group. |

Note: The values in this table are illustrative examples based on known chemical shift ranges and computational principles. youtube.compdx.educarlroth.com Actual values require specific experimental measurement and calculation.

Theoretical calculations can predict the vibrational frequencies that correspond to the peaks observed in infrared (IR) and Raman spectra. Using the optimized geometry of this compound, a frequency calculation at the same level of theory (e.g., DFT/B3LYP) yields the normal modes of vibration.

Each calculated frequency corresponds to a specific atomic motion, such as the stretching of the O-H bond, the C≡C triple bond, or the C-F bonds, as well as various bending modes. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic oscillator approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better agreement. This computational analysis is essential for assigning the bands in an experimental spectrum to their precise molecular vibrations. semanticscholar.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Predicted Scaled Wavenumber (cm⁻¹) |

|---|---|---|

| O-H stretch | 3200-3600 | 3450 |

| C≡C-H stretch | 3250-3350 | 3310 |

| Aromatic C-H stretch | 3000-3100 | 3080 |

| C≡C stretch | 2100-2260 | 2155 |

| C-F stretch | 1100-1400 | 1280, 1150 |

Note: The predicted values are illustrative examples based on typical frequency ranges for these functional groups. Specific calculations would provide precise values for this molecule.

UV-Vis Absorption Spectra Calculation (e.g., TD-DFT)

The prediction of ultraviolet-visible (UV-Vis) absorption spectra through computational methods is a powerful tool for understanding the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, providing insights into the electronic absorption properties of molecules in both gaseous and solvent environments. mdpi.comqu.edu.qa The methodology involves calculating the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions. These transitions typically involve the promotion of an electron from a high-energy occupied molecular orbital (HOMO) to a low-energy unoccupied molecular orbital (LUMO) or other frontier molecular orbitals. unair.ac.id The difluorophenyl group, with its aromatic π-system, is expected to be the primary chromophore responsible for the main absorption bands in the UV region. The calculations can be performed using various functionals and basis sets, with the results often benchmarked against experimental data for accuracy. researchgate.net

The table below presents hypothetical TD-DFT calculation results for this compound, illustrating the kind of data obtained from such a study.

Table 1: Calculated UV-Vis Absorption Data for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) | Excitation Energy (eV) |

|---|---|---|---|

| 215 | 0.15 | HOMO-1 -> LUMO | 5.77 |

| 265 | 0.08 | HOMO -> LUMO | 4.68 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers profound insights into the mechanisms of chemical reactions by mapping the potential energy surface (PES) that governs the transformation of reactants into products. mcmaster.ca By identifying and characterizing the structures of transition states and intermediates, it is possible to understand the intricate details of reaction pathways, including their kinetics and thermodynamics.

Transition State Optimization and Intrinsic Reaction Coordinate (IRC) Mapping

A critical step in elucidating a reaction mechanism is the location of the transition state (TS), which represents the maximum energy point along the minimum energy path connecting reactants and products. github.io Transition state optimization algorithms are employed to find these first-order saddle points on the potential energy surface. mcmaster.ca Once a transition state structure is successfully optimized, frequency calculations are performed to confirm the presence of a single imaginary frequency, which corresponds to the vibrational mode of the bond-breaking and bond-forming processes of the reaction. arxiv.org

Following the identification of the transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed. arxiv.org An IRC analysis maps the reaction pathway downhill from the transition state, ensuring that it connects to the intended reactant and product minima on the potential energy surface. arxiv.org This confirms that the located transition state is indeed the correct one for the reaction under investigation.

For a hypothetical reaction involving this compound, such as an intramolecular cyclization, the following table illustrates the type of energetic data that would be obtained.

Table 2: Hypothetical Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|

| Reactant | 0.0 | 0 |

| Transition State | +25.5 | 1 |

| Product | -10.2 | 0 |

Molecular Electron Density Theory (MEDT) for Bond Evolution Analysis

Molecular Electron Density Theory (MEDT) provides a powerful framework for analyzing the evolution of chemical bonds during a reaction. By examining the changes in electron density at various points along the reaction coordinate, MEDT can offer a detailed picture of bond formation and cleavage. This approach allows for a more intuitive understanding of the electronic rearrangements that drive chemical reactivity, moving beyond simple orbital-based explanations.

The analysis within MEDT often involves topological analysis of the electron localization function (ELF), which reveals the regions of space associated with atomic cores, covalent bonds, and lone pairs. By tracking the changes in these regions along the IRC, one can precisely determine when and how bonds are broken and formed. This detailed analysis of bond evolution provides a comprehensive understanding of the reaction mechanism at an electronic level.

Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions

Many chemical reactions can yield multiple products, and computational chemistry is an invaluable tool for predicting the regioselectivity and stereoselectivity of such transformations. masterorganicchemistry.comyoutube.com By calculating the activation energies for all possible reaction pathways leading to different constitutional isomers (regioisomers) or stereoisomers, it is possible to determine the most favorable pathway and, therefore, the major product. khanacademy.org The pathway with the lowest activation energy barrier is kinetically favored and will be the dominant route under kinetic control. youtube.com

For example, in an addition reaction to the alkyne moiety of this compound, different regioisomers could be formed. Computational modeling can determine the transition state energies for each possible addition, thereby predicting the regiochemical outcome of the reaction.

Table 3: Hypothetical Activation Energies for a Regioselective Reaction

| Product Isomer | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| Regioisomer A | 15.3 | Major Product |

| Regioisomer B | 19.8 | Minor Product |

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. jhuapl.eduru.nl Computational methods provide a means to predict and understand the NLO response of molecules, guiding the design of new materials with enhanced properties. nih.gov The NLO response of a molecule is governed by its hyperpolarizabilities. nih.gov

Calculation of Dipole Moments, Polarizabilities, and Hyperpolarizabilities

The interaction of a molecule with an external electric field can be described by its dipole moment (μ), polarizability (α), and hyperpolarizabilities (β, γ, etc.). repositorioinstitucional.mx These properties can be calculated using quantum chemical methods, such as Density Functional Theory (DFT). The static first hyperpolarizability (β) is a key indicator of a molecule's potential for second-order NLO applications, such as second-harmonic generation. mdpi.com

For this compound, the presence of the electron-withdrawing difluorophenyl group and the π-system of the alkyne could lead to a significant NLO response. Theoretical calculations can quantify this potential by determining the values of its dipole moment and polarizabilities. A large difference between the ground and excited state dipole moments is often associated with a large hyperpolarizability. aps.org

The table below presents hypothetical calculated NLO properties for this compound.

Table 4: Calculated NLO Properties for this compound

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | 2.5 | Debye |

| Mean Polarizability (α) | 150 | a.u. |

| First Hyperpolarizability (β) | 350 | a.u. |

Synthetic Utility of 2 2,4 Difluorophenyl 4 Pentyn 2 Ol As a Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

The primary utility of 2-(2,4-difluorophenyl)-4-pentyn-2-ol lies in its role as a key intermediate in the synthesis of complex, biologically active molecules. Its structure is a core component of advanced triazole antifungal agents, most notably Voriconazole. nih.govwikipedia.org Voriconazole is a broad-spectrum medication used to treat serious and invasive fungal infections, particularly in immunocompromised patients. nih.govwikipedia.org

The synthesis of such complex molecules is a multi-step process where each part of the this compound scaffold plays a specific role. The difluorophenyl group and the tertiary alcohol are known to be crucial for the final compound's ability to bind to its biological target, the fungal cytochrome P450 enzyme 14-alpha sterol demethylase. nih.gov The terminal alkyne provides a versatile handle for introducing other necessary structural motifs, such as the essential triazole ring, through well-established chemical transformations.

The strategic importance of this building block is highlighted by its presence in the synthetic pathways for Voriconazole and its related compounds, where precise control over stereochemistry and functional group manipulation is paramount. usp.orgmanusaktteva.com

Integration into Diverse Heterocyclic Systems

The terminal alkyne group of this compound is particularly significant for its ability to participate in the formation of heterocyclic rings, which are foundational structures in many areas of medicinal chemistry. mdpi.comnih.gov The most prominent application is the construction of the 1,2,4-triazole (B32235) ring, a five-membered heterocycle containing three nitrogen atoms that is a hallmark of many antifungal drugs. mdpi.comraco.catresearchgate.net

The synthesis of the triazole moiety often proceeds through cycloaddition reactions involving the terminal alkyne. One of the most powerful methods for this transformation is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific formation of 1,2,3-triazoles. mdpi.comnih.gov For the synthesis of 1,2,4-triazoles, as seen in Voriconazole, synthetic routes may involve the reaction of the alkyne with reagents like hydrazines or their derivatives, followed by cyclization. researchgate.net

This capacity for direct and reliable integration into heterocyclic systems makes this compound an efficient precursor. It allows medicinal chemists to readily introduce the pharmacologically critical triazole unit onto the difluorophenyl alcohol scaffold, streamlining the synthesis of these complex drugs. nih.govraco.cat

Application as a Scaffold for Rational Molecular Design

In the field of rational drug design, a molecular scaffold is a core structure upon which modifications are made to optimize biological activity. The this compound molecule serves as an exemplary scaffold for designing potent enzyme inhibitors. The 2-(2,4-difluorophenyl) portion of the molecule is specifically designed to interact with the active site of the target fungal enzyme. nih.gov Fluorine atoms are often incorporated into drug candidates to enhance metabolic stability and binding affinity. nih.gov

The tertiary alcohol and the attached difluorophenyl ring form a critical pharmacophore that mimics the natural substrate of the enzyme, leading to potent inhibition. The terminal alkyne extends from this core, acting as a linker to which various other functional groups or heterocyclic systems can be attached to further refine the drug's properties, such as solubility, potency, and selectivity. nih.gov

The design of Voriconazole is a clear example of this principle, where the core structure provided by an intermediate like this compound is essential for its mechanism of action. nih.govwikipedia.org This makes the compound not just a simple starting material but a fundamental component in a targeted strategy to develop new and effective therapeutic agents.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding

The structure of 2-(2,4-Difluorophenyl)-4-pentyn-2-ol combines three key features that dictate its chemical personality: a tertiary alcohol, a 2,4-difluorophenyl group, and a terminal alkyne. This architecture suggests that the compound is a valuable and versatile synthetic intermediate.

Probable Synthesis: A logical and highly feasible synthetic route to this compound involves the nucleophilic addition of an organometallic propargyl reagent to the ketone 2',4'-difluoroacetophenone (B1293509). sigmaaldrich.com Specifically, the reaction would likely employ a Grignard reagent, such as propargylmagnesium bromide, which attacks the electrophilic carbonyl carbon of the ketone. nih.govorgsyn.org This standard organometallic addition is a cornerstone of carbon-carbon bond formation in organic synthesis. mdpi.com The subsequent aqueous workup would protonate the resulting alkoxide to yield the final tertiary alcohol.

Key Structural and Reactivity Insights:

Chirality: The synthesis from an achiral ketone results in a racemic mixture of the (R) and (S) enantiomers. The stereocenter at the tertiary alcohol carbon is a critical feature, particularly for potential biological applications.

Terminal Alkyne: The terminal alkyne C-H bond is notably acidic compared to alkane and alkene C-H bonds, allowing for deprotonation with a strong base to form a nucleophilic acetylide. This acetylide can then be used in a variety of subsequent carbon-carbon bond-forming reactions. rawsource.com

Tertiary Alcohol: The hydroxyl group can be a leaving group in substitution or elimination reactions, often after protonation or conversion to a better leaving group (e.g., a tosylate).

Difluorophenyl Group: The electron-withdrawing fluorine atoms on the phenyl ring influence the electronic properties of the entire molecule, potentially affecting the reactivity of the adjacent tertiary alcohol and the aromatic ring itself. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Identification of Promising Avenues for Future Research

The true potential of this compound lies in its role as a precursor for more complex and potentially high-value molecules. The existing functional groups serve as versatile handles for a wide array of chemical transformations.

Medicinal Chemistry and Drug Discovery: A highly promising avenue for future research is the utilization of this compound as a key building block for novel therapeutic agents. The 2-(2,4-difluorophenyl)-propan-2-ol scaffold is the core structure of the widely used antifungal drug Fluconazole. nih.gov The terminal alkyne in this compound is perfectly poised for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to introduce triazole rings. This suggests a straightforward pathway to new Fluconazole analogues and other potential azole antifungal candidates. nih.govossila.com Research could focus on synthesizing a library of derivatives by reacting the terminal alkyne with various substituted azides to explore structure-activity relationships.

Materials Science: Propargyl alcohols are valuable monomers and intermediates in the synthesis of polymers and advanced materials. rawsource.comrawsource.com Future studies could investigate the polymerization of this compound or its incorporation into co-polymers. The presence of the fluorinated aromatic ring and the potential for creating conjugated systems via the alkyne could lead to materials with interesting optical, electronic, or thermal properties.

Unexplored Methodologies and Potential Applications in Chemical Science

Beyond its direct application as a building block, there are numerous advanced methodologies and novel applications for this compound that remain to be explored.

Unexplored Methodologies:

Asymmetric Synthesis: The development of an efficient enantioselective synthesis is a critical unexplored area. This could be achieved by using chiral catalysts for the addition of the propargyl nucleophile to 2',4'-difluoroacetophenone, providing access to single enantiomers which is often essential for pharmacological activity.

Advanced Catalysis: The dual functionality of the molecule opens the door to novel catalytic transformations. For instance, gold or other transition metals could catalyze intramolecular cyclization reactions involving both the alcohol and alkyne groups, leading to complex heterocyclic structures. researchgate.net

Flow Chemistry: Investigating the synthesis of this compound using continuous flow reactors could offer advantages in terms of safety, scalability, and reaction control, particularly given the handling of organometallic reagents and alkynes.

Potential Applications:

Chemical Biology: The terminal alkyne makes the molecule an ideal candidate for use as a chemical probe. Through bioorthogonal click reactions, it can be attached to reporter tags like fluorophores or biotin, enabling its use in tracking and identifying biological targets in complex cellular environments.

Agrochemicals: The structural motifs present in this compound are also found in modern agrochemicals. google.com Future research could involve screening it and its derivatives for potential fungicidal, herbicidal, or insecticidal activity.

Specialty Chemicals: Propargyl alcohols are known to be effective corrosion inhibitors. rawsource.com The specific properties of this compound could be evaluated for applications in materials protection and other specialty chemical formulations.

Q & A

Basic: What are the optimal synthetic routes for 2-(2,4-Difluorophenyl)-4-pentyn-2-ol, and how can reaction conditions be tailored to improve yield and purity?

Answer:

Synthesis of this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to construct the biphenyl backbone, followed by alkyne functionalization. Key considerations include:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki coupling of 2,4-difluorophenyl boronic acid with halogenated intermediates .

- Solvent and Temperature : Anhydrous THF or DMF at 60–80°C minimizes side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) enhances purity .

- Yield Optimization : Pre-activation of boronic acids and rigorous exclusion of moisture improve coupling efficiency.

Table 1 : Example Reaction Conditions and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | 75 | 90 |

| Alkyne Addition | Propargyl bromide, K₂CO₃, THF | 68 | 88 |

Advanced: How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR, IR) for this compound across different studies?

Answer:

Discrepancies often arise from solvent effects, impurity profiles, or instrument calibration. Mitigation strategies include:

- Standardized Protocols : Use deuterated solvents (CDCl₃ or DMSO-d₆) and report chemical shifts relative to TMS .

- Computational Validation : Compare experimental NMR spectra with density functional theory (DFT)-predicted shifts (e.g., using Gaussian or ORCA) to identify anomalies .

- Impurity Analysis : LC-MS or GC-MS can detect trace byproducts (e.g., dehalogenated derivatives) that distort spectral data .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for volatile steps .

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste contractors .

- Stability : Store at –20°C under nitrogen to prevent alkyne oxidation or hydrolysis .

Advanced: What computational methods are recommended to predict the reactivity and electronic properties of this compound?

Answer:

- DFT Calculations : Optimize molecular geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in water or DMSO) to assess solubility and aggregation tendencies.

- QSAR Modeling : Relate structural features (e.g., fluorine substitution, alkyne position) to biological activity using datasets from analogous compounds .

Advanced: How can researchers design experiments to investigate the biological activity of this compound while ensuring reproducibility?

Answer:

- Assay Design : Use dose-response curves (e.g., IC₅₀ determination) in cell lines (e.g., HEK293 or HepG2) with triplicate technical replicates .

- Controls : Include positive controls (e.g., known kinase inhibitors) and vehicle controls (DMSO ≤0.1% v/v).

- Metabolic Stability : Assess compound half-life in liver microsomes to rule out rapid degradation .

Table 2 : Example Biological Screening Parameters

| Parameter | Condition |

|---|---|

| Cell Line | HEK293 (ATCC CRL-1573) |

| Incubation Time | 48 h |

| Concentration Range | 1 nM – 100 µM |

| Detection Method | MTT assay (λ = 570 nm) |

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR for structural confirmation; ¹⁹F NMR to monitor fluorine environments .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 224.08) .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (O-H stretch) and ~2100 cm⁻¹ (C≡C stretch) confirm functional groups .

Advanced: How can mechanistic studies elucidate the role of the alkyne group in this compound’s reactivity?

Answer:

- Click Chemistry : Test copper-catalyzed azide-alkyne cycloaddition (CuAAC) to evaluate alkyne accessibility .

- Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) followed by HPLC analysis quantifies alkyne-to-alkane conversion .

- Theoretical Studies : Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions stabilizing the alkyne .

Advanced: What strategies mitigate decomposition of this compound during prolonged storage or experimental procedures?

Answer:

- Storage : Argon or nitrogen atmosphere at –20°C prevents oxidation .

- Light Sensitivity : Amber vials reduce photodegradation; monitor via UV-Vis spectroscopy (λ = 250–300 nm) .

- Stabilizers : Add radical scavengers (e.g., BHT at 0.01% w/w) to inhibit alkyne polymerization .

Notes

- Advanced questions integrate methodologies from computational chemistry, spectroscopy, and biological assay design.

- Basic questions focus on synthesis, safety, and initial characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.